molecular formula C21H28N4O2S B3017721 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide CAS No. 941979-72-2

2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide

Katalognummer B3017721
CAS-Nummer: 941979-72-2
Molekulargewicht: 400.54
InChI-Schlüssel: REKBYQKVACXUPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-((1-(3-(Dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide is a novel quinoline derivative. Quinoline derivatives are known for their biological activities, and this particular compound is structurally related to other quinoline derivatives that have been synthesized and tested for various biological activities. For instance, a related compound, 2-(2-Methylquinolin-4-ylamino)-N-phenylacetamide, has been found to exhibit significant antileishmanial activity, surpassing the standard drug sodium antimony gluconate (SAG) in efficacy at lower concentrations in hamster models . This suggests that the compound may also possess potential biological activities worth exploring.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that can include techniques such as the Sonogashira cross-coupling. For example, the related compound N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide was synthesized using Sonogashira cross-coupling of 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-3-carbaldehyde with N-(2-iodophenyl)acetamide . Although the specific synthesis route for this compound is not detailed in the provided papers, it is likely that similar synthetic strategies could be employed, possibly involving the introduction of a dimethylamino group and a thioether linkage to the quinoline core.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is typically characterized using various spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. The related compound mentioned in the second paper was fully characterized using these methods . These techniques would be essential in confirming the structure of this compound, ensuring the correct placement of functional groups and the overall molecular conformation.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are crucial for its potential as a drug. While the provided papers do not give specific details on the physical and chemical properties of this compound, these properties can be inferred to some extent from its structural analogs. For instance, the presence of the dimethylamino group might suggest increased solubility in polar solvents, while the amide linkage could contribute to the compound's stability under physiological conditions. Further experimental characterization would be required to determine these properties accurately.

Wissenschaftliche Forschungsanwendungen

T-Type Ca2+ Channel Blocker Applications

The compound, as a selective T-Type Ca2+ channel blocker, has been investigated for its potential in reducing tumor volume and weight, specifically in the A549 xenograft model. A study conducted by Rim et al. (2014) demonstrated that this blocker induces autophagy and apoptosis-mediated cell death in human lung adenocarcinoma A549 cells. The mechanism involves a decrease in intracellular Ca2+ levels, generation of intracellular reactive oxygen species (ROS), and a reduction in glucose uptake, indicating its potential chemotherapeutic value for lung cancer treatment Rim et al., 2014.

Cyclization of N-Allyl-N′-arylacetamidines

Research by Partridge and Smith (1973) explored the cyclization of N-allyl-N′-arylacetamidines, leading to the formation of compounds like 1-aryl-2,5-dimethyl-Δ2-imidazolines and 3,4-dihydro-4-ethyl-2-methylquinazolines. This study contributes to understanding the chemical transformations and potential applications of compounds structurally related to 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide in synthesizing diverse heterocyclic compounds Partridge & Smith, 1973.

Role in Antimicrobial and Anticancer Activities

Compounds structurally similar to this compound have been synthesized and evaluated for antimicrobial and anticancer potentials. For instance, a series of 3-(5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl)-2-phenylquinazolin-4(3H)-one derivatives showed promising in vitro antimicrobial and anticancer activities Deep et al., 2013.

Antifungal Agent Development

The discovery of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents against Candida and Aspergillus species highlights the potential therapeutic applications of compounds related to this compound. Optimization efforts, such as introducing a gem-dimethyl group, have improved plasmatic stability while maintaining in vitro antifungal activity, showing promising results for clinical applications Bardiot et al., 2015.

Antioxidant Activity

Compounds derived from 3-amino-2-methylquinazolin-4(3H)-one, structurally related to this compound, have shown significant antioxidant activity against DPPH and Nitric oxide radicals. This suggests the potential for these compounds to act as antioxidants, offering protective effects against oxidative stress-related conditions Khalida F. Al-azawi, 2016.

Safety and Hazards

Compounds containing a dimethylamino group can be hazardous. For example, dimethylaminopropylamine is known to cause skin and eye irritation .

Zukünftige Richtungen

The future directions for this compound would depend on its specific applications. Compounds with similar groups are often used in the preparation of surfactants, so potential future directions could include the development of new surfactants or other related products .

Eigenschaften

IUPAC Name

2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2S/c1-24(2)13-8-14-25-18-12-7-6-11-17(18)20(23-21(25)27)28-15-19(26)22-16-9-4-3-5-10-16/h3-5,9-10H,6-8,11-15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKBYQKVACXUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.